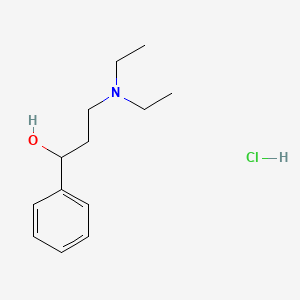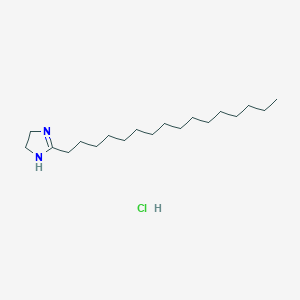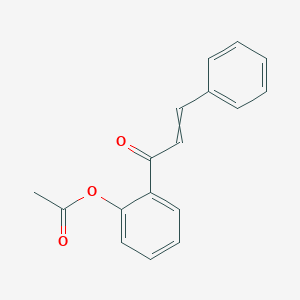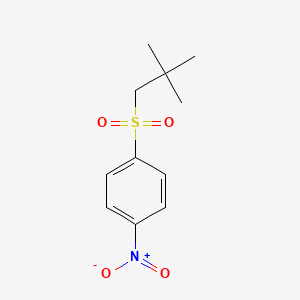
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde functional group
Métodos De Preparación
The synthesis of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-1-naphthaldehyde and methanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the methoxylation process.
Purification: The product is then purified through recrystallization from ethanol to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases, which are useful in various applications.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and fluorescent probes.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-1-naphthaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxynaphthalene-1-carbaldehyde: Lacks the hydroxyl group, which may influence its chemical behavior and biological activity.
4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: A positional isomer with different properties due to the location of functional groups.
The unique combination of hydroxyl, methoxy, and aldehyde groups in this compound makes it a versatile compound with diverse applications and significant research interest.
Propiedades
Número CAS |
75965-68-3 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-12-6-11(14)10(7-13)8-4-2-3-5-9(8)12/h2-7,14H,1H3 |
Clave InChI |
JLBMPYAZDDFPSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=CC=CC=C21)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)




![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)






![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)
